N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with 2,2-dimethylpropanamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group, which contribute to their unique chemical properties.
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide stands out due to its specific combination of the imidazo[1,2-a]pyridine core and the fluorophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18FN3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H18FN3O/c1-18(2,3)17(23)21-16-15(12-7-9-13(19)10-8-12)20-14-6-4-5-11-22(14)16/h4-11H,1-3H3,(H,21,23) |
InChI Key |
PNFZZLYMKAJNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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